![molecular formula C14H13BrN2O4 B15168678 1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide CAS No. 644997-69-3](/img/structure/B15168678.png)
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with an acetyloxy and nitrophenyl group
Métodos De Preparación
The synthesis of 1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide typically involves a multi-step process. The initial step often includes the nitration of a phenyl ring followed by acetylation to introduce the acetyloxy group. The final step involves the quaternization of the pyridine ring with a suitable alkylating agent, such as methyl bromide, under controlled conditions to yield the desired pyridinium salt. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The pyridinium core can interact with nucleic acids and proteins, potentially disrupting their normal functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide can be compared with other pyridinium salts and nitrophenyl derivatives. Similar compounds include:
1-{[2-(Hydroxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide: Differing by the presence of a hydroxy group instead of an acetyloxy group.
1-{[2-(Acetyloxy)-4-aminophenyl]methyl}pyridin-1-ium bromide: Differing by the reduction of the nitro group to an amino group
Propiedades
Número CAS |
644997-69-3 |
|---|---|
Fórmula molecular |
C14H13BrN2O4 |
Peso molecular |
353.17 g/mol |
Nombre IUPAC |
[5-nitro-2-(pyridin-1-ium-1-ylmethyl)phenyl] acetate;bromide |
InChI |
InChI=1S/C14H13N2O4.BrH/c1-11(17)20-14-9-13(16(18)19)6-5-12(14)10-15-7-3-2-4-8-15;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
QUOGZPBRKNYEQJ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C[N+]2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


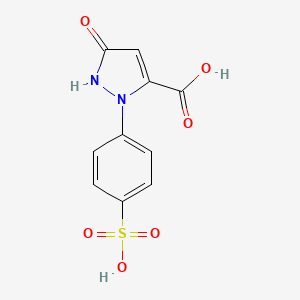

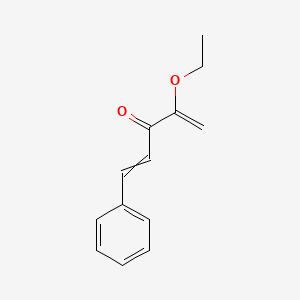
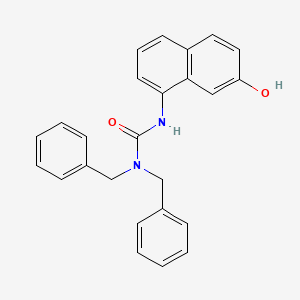
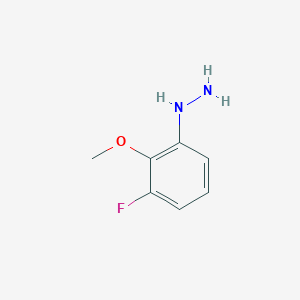
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)


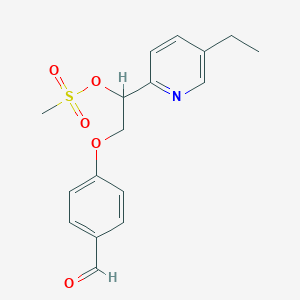

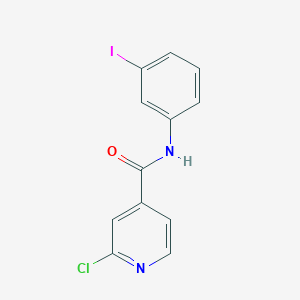
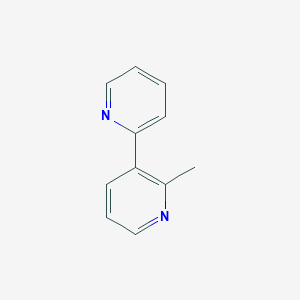
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)

